molecular formula C11H14ClN3O B2527069 [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride CAS No. 1864073-20-0

[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride

Cat. No. B2527069
M. Wt: 239.7
InChI Key: RMRYYNKDYACAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride, also known as PEG-TM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of triazole derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Corrosion Inhibition

Understanding the Corrosion Inhibition Mechanism of Mild Steel : A triazole derivative was investigated for its ability to inhibit the corrosion of mild steel in hydrochloric acid solution. The study found that the triazole compound effectively inhibits steel corrosion through adsorption, even at high temperatures. Computational results suggested that the phenyl ring in the compound plays a crucial role in adsorption by electron-accepting to the mild steel surface, while the triazole ring contributes through electron-donating. Molecular dynamics simulations further confirmed the compound's protective capability against corrosion (Boutouil et al., 2019).

Catalytic Applications

A Highly Active Catalyst for Huisgen 1,3-dipolar Cycloadditions : Research on a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand demonstrated its capability to form a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently under aqueous conditions or neat conditions. This catalyst showed low loadings, short reaction times, and compatibility with free amino groups, marking it as outstanding for this type of cycloaddition (Ozcubukcu et al., 2009).

Fluorescence Properties

Syntheses, Crystal Structures, and Fluorescence Properties of Two Triazolyl Derivatives : A study synthesized novel triazolyl derivatives with biphenyl links and investigated their crystal structures and fluorescence properties. The findings showed that these compounds, in methanol solution, exhibit stronger emission bands compared to biphenyl, indicating potential applications in fluorescence-based technologies (Ling et al., 2009).

properties

IUPAC Name

[1-(2-phenylethyl)triazol-4-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c15-9-11-8-14(13-12-11)7-6-10-4-2-1-3-5-10;/h1-5,8,15H,6-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRYYNKDYACAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=N2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride

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